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Compound of Interest

Compound Name:
Ethyl 3-morpholino-3-

oxopropanoate

Cat. No.: B2639658 Get Quote

Ethyl 3-morpholino-3-oxopropanoate is a bifunctional organic compound featuring an ethyl

ester and a morpholine-derived amide. This structure, classified as a β-keto amide, positions it

as a valuable intermediate in synthetic chemistry. The morpholine ring is a privileged scaffold in

medicinal chemistry, renowned for its ability to impart favorable physicochemical properties to

drug candidates.[1][2] Its inclusion often enhances aqueous solubility, metabolic stability, and

brain permeability due to a well-balanced lipophilic-hydrophilic profile and a pKa that promotes

solubility at physiological pH.[3] This guide provides a comprehensive overview of the known

and predicted physicochemical properties of Ethyl 3-morpholino-3-oxopropanoate, alongside

detailed protocols for its synthesis and analysis, to support its application in research and

development.

Chemical Identity and Structural Characteristics
The fundamental identity of a compound is rooted in its structure, which dictates its physical

and chemical behavior.

IUPAC Name: ethyl 3-(4-morpholinyl)-3-oxopropanoate

CAS Number: 37714-64-0

Molecular Formula: C₉H₁₅NO₄

Molecular Weight: 201.22 g/mol [4]
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Canonical SMILES: CCOC(=O)CC(=O)N1CCOCC1[4]

InChI Key: VZSROXUCXBXPBM-UHFFFAOYSA-N[4]

The molecule's structure consists of a central propanoate backbone. The ethyl ester group is

located at one terminus, while the C-3 position is functionalized with a carbonyl group that

forms an amide linkage with the nitrogen atom of a morpholine ring. The presence of the active

methylene group (the -CH₂- between the two carbonyls) is a key feature, contributing to the

compound's synthetic versatility.

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for its

handling, formulation, and application. The data presented below combines experimentally

determined values with robust computational predictions.

Property Value Source & Notes

Physical Form Solid [Sigma-Aldrich]

Melting Point 59.5 °C [4] (Experimental)

Boiling Point 346.2 ± 37.0 °C [4] (Predicted)

Density 1.164 ± 0.06 g/cm³ [4] (Predicted)

pKa (Active Methylene) 14.81 ± 0.20
[4] (Predicted, for the most

acidic proton)

Water Solubility Moderate to High (Qualitative)
Inferred from the presence of

the morpholine moiety.[1][3]

Synthesis and Purification
The synthesis of β-keto amides like Ethyl 3-morpholino-3-oxopropanoate can be effectively

achieved through the acylation of an amine with an activated malonic acid derivative. The

following protocol describes a reliable method for its preparation.

Principle of Synthesis
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The reaction proceeds via a nucleophilic acyl substitution. Morpholine, acting as a nucleophile,

attacks the electrophilic carbonyl carbon of ethyl malonyl chloride. The chloride ion is

displaced, and subsequent deprotonation by a mild base yields the final product. The use of a

non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during

the reaction without competing with the morpholine nucleophile.

Experimental Protocol: Synthesis via Acylation
Reagents:

Ethyl Malonyl Chloride

Morpholine

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and anhydrous

dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

Acyl Chloride Addition: Dissolve ethyl malonyl chloride (1.05 eq.) in anhydrous DCM and add

it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled morpholine
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solution over 30-45 minutes, maintaining the temperature at 0 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory

funnel.

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution,

and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is typically a solid or a viscous oil. Purify the residue by flash

column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by

recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
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Caption: Synthetic workflow for Ethyl 3-morpholino-3-oxopropanoate.

Spectroscopic and Analytical Characterization
Purity assessment and structural confirmation are paramount. While specific experimental

spectra for this compound are not widely published, its characteristic features can be predicted

based on its structure.
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Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):

Ethyl Ester Group: A triplet signal around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet signal

around δ 4.1-4.2 ppm (2H, -OCH₂-).

Active Methylene Group: A sharp singlet around δ 3.4-3.5 ppm (2H, -C(=O)CH₂C(=O)-).

Morpholine Ring: Two distinct multiplets (or broad triplets) for the methylene protons. The

protons adjacent to the nitrogen (-N-CH₂-) are expected around δ 3.6-3.7 ppm (4H), while

the protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.5-3.6 ppm (4H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Ethyl Ester Group: Signals around δ 14 ppm (-CH₃), δ 61 ppm (-OCH₂-), and δ 167-169

ppm (ester C=O).

Amide Carbonyl: A signal in the range of δ 165-167 ppm.

Active Methylene Carbon: A signal around δ 45 ppm.

Morpholine Ring: Signals for the carbons adjacent to nitrogen around δ 42-46 ppm and

carbons adjacent to oxygen around δ 66 ppm.

IR (Infrared) Spectroscopy:

Strong, distinct carbonyl (C=O) stretching bands are expected. The ester carbonyl should

appear around 1735-1750 cm⁻¹, while the amide carbonyl (a key feature of β-keto amides)

should appear at a lower wavenumber, typically 1640-1660 cm⁻¹.[5]

C-O stretching from the ester and the morpholine ether linkage will be present in the 1000-

1300 cm⁻¹ region.

C-H stretching from the alkyl groups will be observed around 2850-3000 cm⁻¹.
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Protocol: Purity Determination by Reversed-Phase
HPLC
This method is suitable for assessing the purity of the compound and identifying non-volatile

impurities.

Instrumentation & Reagents:

HPLC system with a UV detector

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic Acid (optional, for pH adjustment)

Procedure:

Mobile Phase Preparation: Prepare Mobile Phase A as water and Mobile Phase B as

acetonitrile. A small amount of formic acid (0.1%) can be added to both phases to improve

peak shape.

Sample Preparation: Accurately prepare a sample solution of Ethyl 3-morpholino-3-
oxopropanoate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a

concentration of approximately 0.5 mg/mL.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

UV Detection: 210 nm
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Gradient Program:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-18.1 min: 95% to 5% B

18.1-22 min: 5% B (re-equilibration)

Analysis: Inject a blank (mobile phase), followed by the sample solution. The purity can be

calculated based on the area percent of the main peak.

Sample Preparation
(0.5 mg/mL in mobile phase)

HPLC System
(C18 Column, UV Detector)

Inject Gradient Elution
(Water/Acetonitrile)

UV Detection
@ 210 nm

Chromatogram
(Purity by Area %)

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

Reactivity and Potential Applications
Chemical Reactivity
The reactivity of Ethyl 3-morpholino-3-oxopropanoate is dominated by the β-dicarbonyl

motif.

Active Methylene Group: The protons on the carbon between the two carbonyls are acidic

and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent

nucleophile, capable of participating in a wide range of C-C bond-forming reactions, such as

alkylations and condensations.

Friedländer Annulation: As a β-keto amide, this compound is a suitable substrate for the

Friedländer reaction, where it can condense with 2-aminoaryl aldehydes or ketones to form

substituted quinolines, a common core in many pharmaceuticals.[6]
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Potential Applications in Drug Discovery
The morpholine heterocycle is a cornerstone in modern medicinal chemistry.[1][2] Its presence

in Ethyl 3-morpholino-3-oxopropanoate suggests several potential applications:

Scaffold for CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier

penetration, making this compound an attractive building block for novel central nervous

system (CNS) drug candidates.[3]

Solubility Enhancement: The polar morpholine group can be incorporated into larger, more

lipophilic molecules to improve their aqueous solubility and overall pharmacokinetic profile.

[1]

Intermediate for Heterocyclic Synthesis: The compound's multiple reactive sites make it a

versatile precursor for synthesizing more complex heterocyclic systems that are of interest in

drug discovery.

Safety and Handling
Appropriate safety precautions must be observed when handling Ethyl 3-morpholino-3-
oxopropanoate.

Hazard Statements: While specific data is limited, related β-keto amides may cause skin,

eye, and respiratory irritation. [Sigma-Aldrich]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

goggles, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid

generating dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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